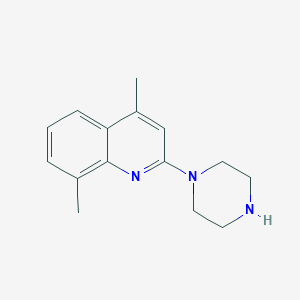

4,8-Dimethyl-2-piperazin-1-ylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-2-piperazin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-11-4-3-5-13-12(2)10-14(17-15(11)13)18-8-6-16-7-9-18/h3-5,10,16H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDUDNOGXBCJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,8 Dimethyl 2 Piperazin 1 Ylquinoline and Its Analogues

General Synthetic Routes to 2-Piperazinylquinoline Scaffolds

The construction of the 2-piperazinylquinoline core can be achieved through several synthetic pathways. These methods often involve the initial formation of a quinoline (B57606) ring, followed by the introduction of the piperazine (B1678402) moiety, or the simultaneous construction of both heterocyclic systems.

Nucleophilic Aromatic Substitution of 2-Haloquinolines with Piperazine

A cornerstone in the synthesis of 2-piperazinylquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the displacement of a halide, most commonly a chloro group, at the C2-position of the quinoline ring by piperazine or its derivatives. The reactivity of the C2-position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the quinoline nitrogen atom. ijpsr.com

The reaction is generally carried out by heating the 2-haloquinoline with an excess of piperazine, which can also serve as the solvent, or in a high-boiling point solvent such as dimethylformamide (DMF), ethanol (B145695), or dioxane. The presence of a base, such as potassium carbonate or triethylamine (B128534), is often employed to neutralize the hydrogen halide formed during the reaction. mdpi.comchemicalbook.com The general mechanism involves the formation of a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to restore the aromaticity of the quinoline ring. ijpsr.com

The choice of the halogen atom can influence the reaction rate, with fluorine being the most reactive, followed by chlorine. chemicalbook.com However, 2-chloroquinolines are more commonly used due to their accessibility.

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 2-Piperazinylquinolines

| 2-Haloquinoline Derivative | Piperazine Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline (B121035) | Piperazine | Ethanol, reflux | 2-(Piperazin-1-yl)quinoline | Good | synarchive.com |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline (B41778) Derivatives | Ethanol, 160°C, microwave | 2-Anilinopyrimidines | Varies | chemicalbook.com |

| 2-Chloroquinoxaline | Piperidine | Aqueous DMSO or DMF | 2-(Piperidin-1-yl)quinoxaline | - | mdpi.com |

Utilization of 2-Chloroquinoline-3-carbaldehyde (B1585622) Derivatives as Key Intermediates

A versatile and widely employed strategy for the synthesis of functionalized 2-piperazinylquinolines involves the use of 2-chloroquinoline-3-carbaldehydes as key building blocks. wikipedia.orgwikipedia.orgwikipedia.org These intermediates are typically prepared via the Vilsmeier-Haack reaction of the corresponding N-arylacetamides. wikipedia.orgresearchgate.net The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, acts as a formylating and cyclizing agent. wikipedia.org

Once the 2-chloroquinoline-3-carbaldehyde is obtained, the piperazine moiety can be introduced via a nucleophilic aromatic substitution at the C2-position. The aldehyde group at the C3-position can then be used for a variety of subsequent transformations, allowing for the synthesis of a diverse library of derivatives. wikipedia.orgdbpedia.org For instance, the aldehyde can undergo condensation reactions, reductions, or participate in multicomponent reactions. synarchive.comdbpedia.org

Table 2: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

| N-Arylacetamide | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Phenylacetamide | POCl₃, DMF, 90°C | 2-Chloro-3-formylquinoline | Good | wikipedia.org |

| Acetanilides | POCl₃/DMF or SOCl₂/DMF | Substituted 2-chloro-3-formylquinolines | Varies | researchgate.net |

| N-(m-tolyl)acetamide | POCl₃, DMF, heat | 2-Chloro-8-methylquinoline-3-carbaldehyde | - | researchgate.net |

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. researchgate.neteijppr.comnih.gov Several MCRs have been developed for the synthesis of quinoline and piperazine-containing scaffolds. These reactions often provide high atom economy and operational simplicity. researchgate.neteijppr.com

For instance, a three-component reaction involving an aniline, an aldehyde, and an activated carbonyl compound can lead to the formation of a quinoline ring. While not always directly yielding a 2-piperazinylquinoline, these methods can generate quinoline precursors that can be subsequently functionalized with piperazine. Some MCRs can directly incorporate a piperazine-containing building block. synarchive.comresearchgate.net

Reductive Amination Strategies for Piperazine Ring Formation

Reductive amination is a versatile method for the formation of C-N bonds and can be applied to the synthesis of piperazine-containing compounds. wikipedia.orgslideshare.netresearchgate.net In the context of 2-piperazinylquinolines, this strategy can be employed in a few ways. One approach involves the reaction of a quinoline derivative bearing a suitable carbonyl group with a piperazine, followed by reduction of the resulting iminium ion. researchgate.net

Alternatively, reductive amination can be used to construct the piperazine ring itself from appropriate precursors, which is then attached to the quinoline scaffold. acs.orgorgsyn.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgslideshare.net The choice of reducing agent can be critical for the success of the reaction, especially in "one-pot" procedures where the imine formation and reduction occur in the same reaction vessel. wikipedia.org

Acylation, Arylation, and Sulfonylation Reactions in Piperazine Derivatization

Once the 2-piperazinylquinoline scaffold is in hand, the secondary amine of the piperazine ring provides a convenient handle for further functionalization. Acylation, arylation, and sulfonylation are common derivatization reactions that allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. synarchive.comwikipedia.orgdbpedia.org

Acylation: The piperazine nitrogen can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of a coupling agent. This introduces an amide functionality.

Arylation: N-Arylation can be achieved through reactions such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the piperazine with an aryl halide or triflate.

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is often straightforward and provides stable derivatives.

Table 3: Derivatization of the Piperazine Moiety in 2-Piperazinylquinolines

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)quinoline-3-carbaldehyde | Substituted phenylsulfonyl chloride | Sulfonylation | 2-(4-(Substituted phenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde | wikipedia.org |

| N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(piperazin-1-yl)-N-propylacetamide | Trifluoroacetic acid | Deprotection (part of a multi-step synthesis) | - | |

| Quinoline N-oxide | Sulfonyl chlorides, CS₂, Et₂NH | Sulfonylation | 2-Sulfonylquinolines |

Specific Considerations for the Synthesis of 4,8-Dimethyl-2-piperazin-1-ylquinoline

The synthesis of the specific target compound, this compound, follows the general principles outlined above. The primary challenge lies in the regioselective synthesis of the requisite 4,8-dimethyl-substituted quinoline precursor.

A plausible and efficient route to this compound involves as a key step the nucleophilic aromatic substitution of 2-chloro-4,8-dimethylquinoline (B1347593) with piperazine. The synthesis of the 2-chloro-4,8-dimethylquinoline precursor can be approached through several established named reactions for quinoline synthesis.

One of the most direct methods is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org In this case, 2,4-dimethylaniline (B123086) would be reacted with acetylacetone (B45752) (pentane-2,4-dione) in the presence of a strong acid like concentrated sulfuric acid. The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield 2,4,8-trimethylquinoline. While this provides the desired substitution pattern, a subsequent conversion of the 2-methyl group to a 2-chloro group would be necessary.

A more direct route to a precursor that can be readily converted to the 2-chloro derivative is the Doebner-von Miller reaction . wikipedia.orgdbpedia.org This reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ, reacting with an aniline. For the synthesis of 4,8-dimethyl-2-hydroxyquinoline (4,8-dimethylquinolin-2-ol), 2,4-dimethylaniline can be reacted with ethyl acetoacetate. The resulting 4,8-dimethylquinolin-2-ol (B188844) can then be converted to 2-chloro-4,8-dimethylquinoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Once 2-chloro-4,8-dimethylquinoline is synthesized, the final step is the nucleophilic aromatic substitution with piperazine, as described in section 2.1.1. This reaction is expected to proceed under standard conditions, such as heating with an excess of piperazine or in a suitable high-boiling solvent, to afford the target compound, this compound.

Regioselective Introduction of Methyl Substituents at Positions 4 and 8

The foundational step in the synthesis of the target compound is the construction of the 4,8-dimethylquinoline (B78481) core. nih.gov The regioselective placement of methyl groups at the C4 and C8 positions is critical and is typically achieved through classic quinoline synthesis reactions that utilize appropriately substituted aniline precursors.

One of the most effective methods for this purpose is the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline. To achieve the desired 4,8-disubstitution pattern, 2-methylaniline (o-toluidine) is reacted with an α,β-unsaturated aldehyde or ketone such as crotonaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring, yielding 4,8-dimethylquinoline. The selection of 2-methylaniline as the starting material dictates the placement of the methyl group at the 8-position, while the structure of the carbonyl component directs the substitution at the 4-position.

Alternative strategies, such as the Combes synthesis, can also be employed for quinoline formation, though careful selection of reactants is necessary to avoid undesired isomers. These methods provide a reliable entry point to the essential 4,8-dimethylquinoline scaffold (C₁₁H₁₁N), which serves as the key intermediate for further functionalization. nih.gov

Optimization of Reaction Conditions for Piperazinyl Moiety Attachment at Position 2

With the 4,8-dimethylquinoline core in hand, the next crucial step is the introduction of the piperazine group at the C2 position. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.gov The process first requires activation of the C2 position by converting the corresponding 2-quinolinone (formed by oxidation of the quinoline) into a 2-haloquinoline, most frequently 2-chloro-4,8-dimethylquinoline, using a chlorinating agent like phosphorus oxychloride (POCl₃).

The subsequent Buchwald-Hartwig amination involves coupling 2-chloro-4,8-dimethylquinoline with piperazine. The efficiency of this reaction is highly dependent on a number of parameters, including the choice of palladium catalyst, ligand, base, and solvent. wuxiapptec.com Optimization of these conditions is essential to achieve high yields and purity. researchgate.netnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the catalytic cycle, while the choice of base can influence both reaction rate and the tolerance of other functional groups. wuxiapptec.comchemrxiv.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination This interactive table illustrates typical parameters screened during the optimization of the coupling of a 2-chloroquinoline with piperazine, based on established principles. wuxiapptec.comresearchgate.netnih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | High |

| 2 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | Moderate |

| 3 | RuPhos Pd G3 (2) | (Internal) | K₃PO₄ | DMF | 90 | High |

| 4 | Pd₂(dba)₃ (2) | t-BuBrettPhos (4) | LHMDS | THF | 80 | Very High |

Synthesis of Structural Analogues and Derivatives of this compound

The versatility of the this compound scaffold allows for extensive structural modifications to explore structure-activity relationships for various applications. Derivatization can be targeted at two primary locations: the piperazine ring and the quinoline core.

The secondary amine of the piperazine moiety provides a convenient handle for a variety of functionalization reactions. nih.govresearchgate.net These modifications are typically straightforward and allow for the introduction of diverse chemical groups.

N-Acylation: The piperazine nitrogen can be readily acylated by treatment with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. This reaction introduces an amide linkage, which can be used to connect various substituents. nih.govnih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, under basic conditions yields the corresponding N-sulfonyl derivatives. researchgate.netnih.gov These sulfonamides are valuable for their unique electronic and steric properties.

N-Arylation: The introduction of aryl groups at the N4 position of the piperazine ring is commonly achieved through another palladium-catalyzed cross-coupling reaction, connecting the parent molecule to various substituted or unsubstituted aryl halides. nih.govwikipedia.org

Table 2: Examples of N-Substitutions on the Piperazine Ring This interactive table showcases common derivatization reactions performed on the piperazine moiety of 2-(piperazin-1-yl)quinoline analogues. nih.govresearchgate.netnih.govrsc.org

| Entry | Reagent Type | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| 1 | Acyl Chloride | Benzoyl chloride | N-Benzoyl |

| 2 | Sulfonyl Chloride | Methanesulfonyl chloride | N-Methanesulfonyl |

| 3 | Aryl Halide | 1-bromo-4-fluorobenzene | N-(4-fluorophenyl) |

| 4 | Carboxylic Acid (Amide Coupling) | Indole-2-carboxylic acid | N-(Indole-2-carbonyl) |

Functionalization of the quinoline core itself opens another avenue for creating structural diversity. These reactions often require careful control of regioselectivity due to the inherent reactivity of the bicyclic aromatic system.

Halogenation: Direct halogenation of the quinoline ring can provide key intermediates for further cross-coupling reactions. Modern methods have enabled highly regioselective C-H halogenation. For 8-substituted quinolines, a metal-free protocol using trihaloisocyanuric acids (TCCA for chlorination, TCBA for bromination, and TCIA for iodination) has been shown to be highly effective for the selective halogenation of the C5 position. rsc.orgresearchgate.net This method proceeds at room temperature and offers excellent functional group tolerance. rsc.org

Aryl Group Introduction: Following halogenation, the introduction of aryl groups onto the quinoline core is typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reaction. nih.gov For example, a 5-bromo-4,8-dimethyl-2-piperazin-1-ylquinoline intermediate can be coupled with a variety of arylboronic acids to generate C5-arylated derivatives, significantly expanding the chemical space of the scaffold.

Table 3: Regioselective C5-Halogenation of 8-Substituted Quinolines This interactive table summarizes the conditions for the metal-free halogenation of the quinoline C5 position. rsc.org

| Entry | Halogenating Agent (0.36 eq.) | Solvent | Resulting Halogen at C5 |

|---|---|---|---|

| 1 | Trichloroisocyanuric acid (TCCA) | CH₂Cl₂ | -Cl |

| 2 | Tribromoisocyanuric acid (TCBA) | CH₂Cl₂ | -Br |

| 3 | Triiodoisocyanuric acid (TCIA) | CH₂Cl₂ | -I |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would be employed to identify and map the distinct proton environments within the 4,8-Dimethyl-2-piperazin-1-ylquinoline molecule. The spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline (B57606) ring system, the two methyl groups, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would allow for the unambiguous assignment of each proton. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), while the methyl and piperazine protons would be found in the more upfield region.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - | 4H |

| Piperazine-H (α to N-quinoline) | 3.6 - 3.8 | t | ~5 | 4H |

| Piperazine-H (β to N-quinoline) | 3.0 - 3.2 | t | ~5 | 4H |

| Quinoline-CH₃ (C4) | 2.5 - 2.7 | s | - | 3H |

| Quinoline-CH₃ (C8) | 2.4 - 2.6 | s | - | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

To complement the proton data, ¹³C NMR spectroscopy would be utilized to confirm the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For example, the aromatic carbons of the quinoline ring would resonate at lower field (δ 110-160 ppm) compared to the aliphatic carbons of the methyl and piperazine groups (δ 20-60 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic-C | 145 - 160 |

| Aromatic-CH | 115 - 140 |

| Piperazine-C (α to N-quinoline) | ~50 |

| Piperazine-C (β to N-quinoline) | ~45 |

| Quinoline-CH₃ (C4) | ~18 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining information about its elemental composition and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique would be used to determine the molecular weight of this compound and to assess its purity. The liquid chromatogram would indicate the presence of any impurities, while the mass spectrum would provide the molecular weight of the main component. The expected molecular ion peak [M+H]⁺ for C₁₅H₁₉N₃ would be observed at m/z 242.16.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For an unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is the method of choice. HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₁₅H₁₉N₃ is 241.1579.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Quinoline) | Stretching | 1600 - 1620 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

The combination of these advanced spectroscopic and analytical techniques would provide a comprehensive and unambiguous characterization of the chemical structure and purity of this compound, which is a critical step in any further investigation or application of this compound.

X-ray Diffraction Studies for Crystalline Structure Elucidation

No publicly accessible X-ray diffraction data or detailed crystal structure analyses for this compound were identified in the searched scientific literature. While crystallographic data exists for structurally related quinoline and piperazine derivatives, this information is not directly applicable to the title compound. researchgate.netmdpi.com

Chromatographic Methods for Purity and Quantitative Analysis

Specific chromatographic methods for the purity and quantitative analysis of this compound have not been detailed in the available literature. General chromatographic principles for related compounds can be considered, but no validated methods for this specific analyte were found.

High-Performance Liquid Chromatography (HPLC)

There are no specific, published HPLC methods detailing the conditions and parameters for the analysis of this compound. Method development for similar compounds often involves reverse-phase columns with buffered mobile phases, but specific parameters such as column type, mobile phase composition, flow rate, and detection wavelength for this compound are not documented.

Ultra-Performance Liquid Chromatography (UPLC)

Information regarding UPLC methods for the analysis of this compound is not available in the public domain. UPLC, a higher-resolution version of HPLC, would require specific method development and validation, which has not been reported for this compound.

Structure Activity Relationship Sar Investigations

Identification of Essential Pharmacophoric Features within the 4,8-Dimethyl-2-piperazin-1-ylquinoline Framework

The fundamental pharmacophore of the this compound framework can be dissected into three key components: the quinoline (B57606) core, the piperazine (B1678402) ring, and the dimethyl substitution pattern on the quinoline nucleus. The quinoline ring system itself is often crucial for activity, with the nitrogen atom capable of forming hydrogen bonds with biological targets. nih.gov The piperazine ring, a common linker in many drug molecules, provides a flexible yet constrained connection point for further substitutions and can engage in various non-covalent interactions. The strategic placement of methyl groups at the 4 and 8 positions of the quinoline ring also plays a significant role in modulating the molecule's properties and its interaction with receptors.

Systematic Evaluation of Substituent Effects on the Quinoline Moiety

Impact of Other Substituents on Biological Profiles

While this article focuses on the 4,8-dimethyl substituted quinoline, understanding the impact of other substituents is crucial for contextualizing its SAR. Research on related quinoline derivatives has shown that the nature and position of substituents can dramatically alter the biological profile. For instance, the introduction of a hydroxyl group at the 8-position of the quinoline ring can confer metal-chelating properties, which has been explored in the context of neurodegenerative diseases. nih.gov In other cases, the addition of larger, more complex substituents to the quinoline core has been shown to enhance potency against various targets. The specific substitution pattern of this compound, therefore, represents a particular optimization of these effects for a given biological activity.

| Substituent on Quinoline Ring | Observed Impact on Biological Profile |

| 8-hydroxy | Introduction of metal-chelating properties. nih.gov |

| 7-chloro | Can contribute to inhibitory activity against specific enzymes. |

| 4-anilino-3-carbonitrile | Effective for inhibition of certain kinase enzymes. nih.gov |

Detailed Analysis of Piperazine Ring Modifications and their Contribution to Activity

The piperazine ring in 2-piperazin-1-ylquinoline derivatives is a frequent site for chemical modification to explore and optimize biological activity. SAR studies on related compounds have demonstrated that substituents on the distal nitrogen of the piperazine ring are crucial for their inhibitory activity. nih.gov For example, the addition of bulky aromatic groups to the piperazine ring has been well-tolerated in some receptor systems and can lead to high-affinity binders. nih.gov Conversely, replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, often leads to a significant decrease in activity, highlighting the importance of the specific structural and electronic properties of the piperazine moiety. nih.gov The unsubstituted piperazine in this compound provides a baseline for understanding the contribution of this core element, with the potential for further functionalization to modulate its pharmacological profile.

| Piperazine Ring Modification | General Effect on Activity |

| Substitution with bulky aromatic groups | Often well-tolerated and can enhance affinity. nih.gov |

| Replacement with morpholine or pyrrolidine | Typically results in a noticeable decrease in activity. nih.gov |

| Introduction of a 4-fluorobenzyl group | Identified as a crucial anticancer functional group in some derivatives. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 4,8-Dimethyl-2-piperazin-1-ylquinoline, and its target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related piperazinyl-quinoline analogues provides a strong basis for predicting its behavior. For instance, studies on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, which share the core piperazinyl-quinoline scaffold, have shown potent activity against renal cell carcinoma targets. unipa.it In silico induced fit docking (IFD) has been used to predict strong binding to key oncogenic proteins involved in this type of cancer. unipa.it

Similarly, analogues like 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol have been identified as potent agonists for dopamine (B1211576) D2 and D3 receptors, with binding affinities (Ki) in the low nanomolar range. nih.gov These findings suggest that the 4,8-dimethyl derivative likely interacts with target proteins through a combination of hydrogen bonds, typically involving the piperazine (B1678402) nitrogens, and hydrophobic interactions, driven by the quinoline (B57606) ring system. The binding affinity is influenced by the specific substitutions on both the quinoline and piperazine rings.

To illustrate the potential interactions, the following table summarizes docking results for analogous compounds against various protein targets.

| Ligand Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 4-(4-benzoylpiperazin-1-yl)-quinoline derivative | Oncogenic Kinase | Not specified | Not specified |

| 4-(...)-quinolin-8-ol derivative | Dopamine D2/D3 Receptors | Ki: 1.27 - 4.55 nM | Not specified |

| N-(...)-PLpro Inhibitor | Papain-like Protease (PLpro) | -8.59 | Tyr269, Asp165, Pro249 |

This table presents data from analogous compounds to infer potential interactions of this compound.

A standardized methodology is essential for reliable docking results. The general protocol involves several key steps. First, the 2D structure of the ligand is drawn using chemical drawing software, which is then converted into a 3D structure. Energy minimization is performed using force fields like MM2 or through more advanced quantum mechanical methods. For the docking simulation, Gasteiger charges are typically added to the ligand, and the structure is saved in a suitable format, such as PDBQT for AutoDock. mdpi.com

The receptor (protein) preparation begins with obtaining a high-resolution crystal structure from a repository like the Protein Data Bank (PDB). Non-essential components, such as water molecules and co-crystallized ligands, are removed. unipa.it Polar hydrogen atoms are added to the protein, and its structure is optimized to correct any structural artifacts. A grid box is then defined around the active site of the protein to specify the search space for the docking algorithm.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior and stability of the ligand-protein complex over time. These simulations provide insights into the flexibility of the complex and the persistence of key interactions.

For related piperazinyl-quinoline systems, MD simulations have been crucial in confirming the stability of the docked poses. unipa.it The stability is typically assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable complex is indicated by a low and converging RMSD value. Furthermore, the root-mean-square fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues in the binding site. researchgate.net These studies have confirmed that hybrid molecules incorporating the piperazinyl-quinoline scaffold can form stable complexes with their target proteins. unipa.it

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Relevant Properties

The evaluation of ADMET properties is a critical step in drug development to filter out compounds with unfavorable pharmacokinetic profiles. For piperazinyl-quinoline derivatives, in silico tools like SwissADME and other predictive software are commonly used. mdpi.comresearchgate.net

These predictions assess various molecular descriptors and adherence to established drug-likeness rules. Key parameters evaluated include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound can cross into the central nervous system. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Toxicity Risks: Flags potential for carcinogenicity, mutagenicity, or other toxic effects. researchgate.net

Studies on various piperazine and quinoline analogues have shown that these compounds generally exhibit good drug-like properties, with many adhering to Lipinski's rules and showing high potential for GI absorption. unipa.itmdpi.com

| Property | Predicted Value for Analogues | Rule/Guideline |

| Molecular Weight | < 500 g/mol | Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Lipinski's Rule |

| H-bond Donors | < 5 | Lipinski's Rule |

| H-bond Acceptors | < 10 | Lipinski's Rule |

| GI Absorption | High | ADMET Prediction |

| BBB Permeant | Variable (Low to High) | ADMET Prediction |

| PAINS Filter | Generally free of PAINS groups | Medicinal Chemistry Filter |

This table summarizes typical in silico ADMET predictions for piperazinyl-quinoline analogues. unipa.itmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets, such as the mTORC1 kinase. mdpi.com These models are built using a range of molecular descriptors, including:

Electronic Descriptors: HOMO/LUMO energies, electrophilicity index.

Topological Descriptors: Topological Polar Surface Area (TPSA).

Physicochemical Descriptors: Molar Refractivity (MR), LogS (aqueous solubility). mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are correlated with the biological activity (e.g., IC50). The resulting QSAR models have shown good predictive power, enabling the rational design of new derivatives with potentially enhanced activity. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. These calculations provide information on orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

DFT studies on piperazine derivatives, often using the B3LYP functional with a basis set like 6-31G+(d,p), have been used to determine key structural and electronic parameters. mdpi.com The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. These calculations are also instrumental in generating the accurate electronic descriptors required for robust QSAR modeling. mdpi.com

Mechanistic Research in Biological Systems in Vitro

Elucidation of Molecular Targets and Pathways

There are no available studies reporting the inhibitory activity of 4,8-Dimethyl-2-piperazin-1-ylquinoline against key enzymes such as DNA gyrase, mTORC1/2, or enoyl-acyl carrier protein reductase.

DNA Gyrase: Quinolone derivatives are a well-established class of antibiotics that inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.comnih.gov However, specific assays involving this compound have not been published.

mTORC1/2: The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, and its inhibition is a target for cancer therapy. nih.gov While certain complex quinoline (B57606) and piperazine-containing structures have been developed as mTOR inhibitors, no such data exists for this compound. nih.gov

Enoyl-Acyl Carrier Protein Reductase (ENR): ENR is a vital enzyme in the bacterial fatty acid synthesis pathway, making it a target for novel antibacterial agents. nih.govnih.gov Various compounds, including some with piperazine (B1678402) moieties, have been investigated as ENR inhibitors, but this compound has not been among them. ujpronline.commdpi.com

No public data from receptor binding assays for This compound are available. Therefore, its affinity for common central nervous system targets or chemokine receptors remains uncharacterized.

5-HT1A, 5-HT2A, and SERT Receptors: Arylpiperazine derivatives are frequently studied for their interaction with serotonin (B10506) receptors (5-HT) and the serotonin transporter (SERT) as potential treatments for psychiatric disorders. mdpi.comnih.govnih.gov However, binding constants (Ki) or IC50 values for this compound at these targets have not been reported.

D2/D3 Receptors: Dopamine (B1211576) D2 and D3 receptors are primary targets for antipsychotic medications. Many quinoline and piperazine derivatives have been synthesized and tested for their affinity to these receptors. nih.govnih.govmdpi.com There is no specific binding data available for this compound.

CCR5 Receptor: The CCR5 receptor is a key target in HIV research. There is no information regarding the interaction of this compound with this receptor.

Scientific literature lacks studies on the effects of This compound on specific cellular signaling pathways.

Akt Pathway Inhibition: The Akt signaling pathway is critical for cell survival and proliferation, and its inhibition is explored in cancer research. nih.gov Some 4-aminoquinoline (B48711) derivatives have been shown to sensitize cancer cells to Akt inhibitors, but no direct studies on Akt pathway modulation by this compound are available. nih.gov

Nitric Oxide Production and Inflammatory Mediator Expression: The modulation of nitric oxide (NO) and other inflammatory mediators is a key aspect of anti-inflammatory drug research. While some quinoline derivatives are known to suppress the expression of inflammatory mediators, the specific effects of this compound have not been investigated.

Investigation of Antimicrobial Actions

There is no published data on the antimicrobial activity of This compound .

Minimum Inhibitory Concentration (MIC) values for This compound against any Gram-positive or Gram-negative bacterial strains have not been reported in the scientific literature. While many quinoline and piperazine derivatives exhibit broad-spectrum antibacterial activity, the efficacy of this specific compound is unknown. mdpi.comresearchgate.netmdpi.commdpi.com

There are no studies evaluating the efficacy of This compound against Mycobacterium tuberculosis or other mycobacterial species, including drug-resistant strains. Quinoline-based structures are a known class of anti-tubercular agents, with some derivatives showing potent activity against multi-drug-resistant (MDR) strains. researchgate.netnih.govrsc.org However, the antimycobacterial potential of this compound remains unexplored.

As of the latest available research, there is no specific scientific literature detailing the direct interactions of This compound with cellular macromolecules such as DNA.

Scientific investigation into the mechanistic pathways of chemical compounds is a detailed process. While research exists for various quinoline and piperazine derivatives, demonstrating a range of biological activities and interactions, studies focusing explicitly on the binding properties of this compound with cellular components like nucleic acids or proteins are not present in the public domain.

Therefore, a data table or a detailed discussion on the research findings regarding the interaction of this specific compound with cellular macromolecules cannot be provided at this time.

Future Research Trajectories for 4,8 Dimethyl 2 Piperazin 1 Ylquinoline

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that are effective but often involve harsh conditions and the use of hazardous materials. nih.gov The future of synthesizing 4,8-Dimethyl-2-piperazin-1-ylquinoline will likely see a significant shift towards more environmentally benign and sustainable "green chemistry" approaches.

Key areas of advancement include:

Catalysis: The use of nanocatalysts and recyclable catalysts is a promising direction. nih.govacs.org These catalysts can improve reaction efficiency and reduce waste. For instance, methods utilizing catalysts like ferric chloride (FeCl3·6H2O) have been shown to be effective, inexpensive, and environmentally friendly for quinoline synthesis. tandfonline.com Single-atom iron catalysts have also demonstrated high efficiency in the dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Alternative Solvents: A move away from hazardous organic solvents towards greener alternatives like water and ethanol (B145695) is a critical goal. researchgate.net Research into solvent-free reaction conditions has also shown great promise, minimizing both environmental impact and the cost of production. nih.gov

Atom Economy: Future synthetic routes will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.orgrsc.org Methods like the one-pot synthesis of quinolines from substituted o-nitrotoluenes represent a significant step in this direction, as they shorten the synthetic pathway and reduce waste. rsc.org

Energy Efficiency: The adoption of energy-efficient methods, such as microwave irradiation and ultrasonic irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comresearchgate.net

Classic named reactions for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-Miller syntheses, are being re-evaluated and modified to align with green chemistry principles. ijpsjournal.com The Friedländer synthesis, for example, is a well-established method that can be optimized with greener catalysts and solvents. ijpsjournal.comacs.org

| Parameter | Traditional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Catalysts | Often use harsh acid/base catalysts | Nanocatalysts, recyclable catalysts, biocatalysts nih.govacs.org |

| Solvents | Hazardous organic solvents | Water, ethanol, ionic liquids, solvent-free conditions nih.govresearchgate.net |

| Atom Economy | Can be low, with significant byproducts | High atom economy methods, one-pot syntheses rsc.orgrsc.org |

| Energy Input | Often requires high temperatures and long reaction times | Microwave and ultrasonic irradiation, lower temperatures ijpsjournal.comresearchgate.net |

Integration of Cheminformatics and Artificial Intelligence for De Novo Design

The design of novel drug candidates has been revolutionized by the integration of cheminformatics and artificial intelligence (AI). pharmafeatures.com For this compound, these computational tools offer a powerful platform for de novo design, the creation of new molecules with desired properties. nih.govfrontiersin.org

Future research in this area will likely involve:

Generative AI Models: Deep generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on vast databases of known molecules to generate novel quinoline scaffolds. pharmafeatures.comfrontiersin.orgazoai.com The MedGAN model, for instance, has been successfully used to generate novel quinoline-based molecules with desirable drug-like properties. azoai.com

Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activity, and potential toxicity of newly designed analogs of this compound before they are synthesized. frontiersin.org This predictive capability significantly accelerates the drug discovery process by prioritizing the most promising candidates for experimental validation.

Structure-Activity Relationship (SAR) Studies: Computational tools can be used to perform extensive SAR studies, identifying the key structural features of the this compound scaffold that are crucial for its biological activity. researchgate.net This knowledge can then be used to guide the design of more potent and selective analogs.

The use of AI in drug discovery is not about replacing chemists but rather augmenting their expertise, allowing for the more rapid exploration of the vast chemical space and the identification of novel drug candidates with improved therapeutic profiles. frontiersin.org

Deepening Mechanistic Understanding through Systems Biology Approaches

While the direct molecular targets of this compound, such as dopamine (B1211576) receptors, are known, its broader effects on the complex network of biological interactions within a cell or organism remain to be fully elucidated. nih.govresearchgate.net Systems biology provides a holistic framework for understanding these complex interactions and will be instrumental in future research. numberanalytics.comnumberanalytics.com

Key applications of systems biology in this context include:

Network Analysis: By integrating various "omics" data (genomics, proteomics, metabolomics), researchers can construct comprehensive biological networks to understand how this compound perturbs cellular pathways. nih.govfrontiersin.org This is particularly relevant for complex neurodegenerative diseases like Parkinson's, where multiple pathways are dysregulated. nih.govnih.gov

Identifying Novel Targets and Biomarkers: Systems biology approaches can help identify previously unknown molecular targets of the compound and biomarkers that can predict its efficacy or patient response. numberanalytics.comnih.gov This could lead to the discovery of new therapeutic applications and the development of personalized medicine strategies.

Understanding Neuroprotection: In the context of neurodegenerative diseases, systems biology can help to unravel the complex mechanisms of neuroprotection. numberanalytics.comnumberanalytics.com By analyzing the intricate networks of molecular interactions that underlie these diseases, researchers can identify key nodes and pathways that are critical for neuronal survival and are modulated by this compound. mdpi.combiorxiv.org

This integrative approach will move beyond a single-target perspective to a more comprehensive understanding of the compound's biological effects, paving the way for more effective and targeted therapeutic strategies.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The quinoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework found in numerous biologically active compounds. nih.govrsc.org While this compound is known for its activity as a dopamine D2/D3 receptor agonist and iron chelator, its therapeutic potential may extend far beyond these initial findings. nih.gov

Future research will likely focus on exploring a wider range of biological targets and therapeutic areas:

Neurodegenerative Diseases: Beyond Parkinson's disease, quinoline derivatives have shown promise as multifunctional agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govtandfonline.comresearchgate.net The neuroprotective and antioxidant properties of quinolines also warrant further investigation in this context. nih.gov

Oncology: A significant number of quinoline derivatives have been investigated for their anticancer properties, targeting various receptors and signaling pathways involved in cancer progression. researchgate.net

Infectious Diseases: The quinoline core is present in several antimicrobial and antiviral drugs. rsc.orgnih.gov Future studies could explore the potential of this compound and its analogs as treatments for various infectious diseases.

Inflammatory Disorders: Some quinoline derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory conditions. tandfonline.comnih.gov

The exploration of these new therapeutic avenues will be guided by a combination of computational predictions, high-throughput screening, and detailed mechanistic studies. The versatility of the quinoline scaffold suggests that this compound may hold the key to treating a broader spectrum of diseases than currently appreciated.

| Compound Name |

|---|

| This compound |

| Ethanol |

| Ferric chloride |

| Water |

Q & A

Q. What are the established synthetic routes for 4,8-Dimethyl-2-piperazin-1-ylquinoline, and what key reaction parameters influence yield and purity?

Synthesis typically involves alkylation, acylation, or reductive amination of 2-haloquinoline precursors. For example, zinc acetate-catalyzed coupling with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) achieves moderate yields (45–70%). Critical parameters include reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for quinoline:piperazine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation relies on H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H] for CHN: 242.1764). X-ray crystallography may resolve stereochemical ambiguities, while FT-IR verifies functional groups (e.g., C-N stretches at ~1250 cm) .

Q. What are the stability considerations and optimal storage conditions for this compound in laboratory environments?

The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (N/Ar) at –20°C, with desiccants (silica gel). Stability tests via HPLC (C18 column, 254 nm) show <5% degradation over 6 months under these conditions. Avoid prolonged exposure to temperatures >25°C or acidic/basic environments .

Advanced Research Questions

Q. What methodological approaches are employed to investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies involve systematic substituent modifications (e.g., methyl, halogen, or aryl groups at positions 4/8) followed by bioactivity assays (e.g., receptor binding or enzyme inhibition). For example, replacing the 4-methyl group with a chloro substituent increased affinity for serotonin receptors (5-HT IC from 120 nM to 45 nM) . Computational docking (AutoDock Vina) and molecular dynamics simulations further rationalize observed trends .

Q. How can researchers validate analytical methods for quantifying this compound and its impurities?

Follow ICH Q2(R1) guidelines:

- Linearity : R ≥0.998 over 50–150% of target concentration (HPLC, UV detection at 254 nm).

- Precision : ≤2% RSD for intraday/interday replicates.

- Accuracy : 98–102% recovery in spiked matrices.

- LOQ/LOD : ≤0.1 μg/mL and ≤0.03 μg/mL, respectively. Reference standards (e.g., USP/EP impurities) ensure specificity for degradants like 2-piperazinylquinoline .

Q. What computational strategies are utilized to predict the pharmacological targets of this compound?

Hybrid QSAR/ML models (e.g., Random Forest or SVM) trained on ChEMBL data predict target profiles. Molecular fingerprinting (Morgan fingerprints) and receptor-based docking (e.g., homology models of GPCRs) identify potential off-target interactions. Validation via in vitro assays (e.g., radioligand displacement) confirms computational hits .

Q. How should contradictory data in pharmacological studies of this compound be systematically analyzed?

Resolve discrepancies by:

- Methodological audit : Compare assay conditions (e.g., cell lines, buffer pH, incubation time). For example, HEK293 vs. CHO cells may yield divergent EC values due to receptor expression levels .

- Data triangulation : Cross-validate results via orthogonal techniques (e.g., SPR vs. fluorescence polarization).

- Meta-analysis : Pool datasets from independent studies to identify confounding variables (e.g., batch effects in compound purity) .

Q. What protocols ensure safety when handling this compound in experimental settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Engineering controls : Fume hood for weighing and synthesis.

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste. Toxicity data (e.g., LD >500 mg/kg in rats) suggest moderate acute risk, but chronic exposure studies are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.